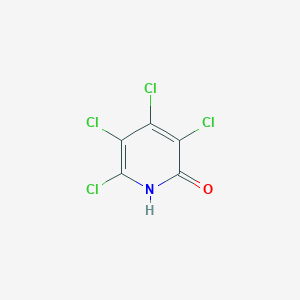

3,4,5,6-Tetrachloropyridin-2-ol

Übersicht

Beschreibung

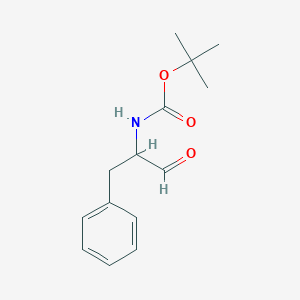

3,4,5,6-Tetrachloropyridin-2-ol is a chemical compound with the molecular formula C5HCl4NO . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of 3,4,5,6-Tetrachloropyridin-2-ol can be achieved by reacting trichloroacetyl chloride, in the presence of a catalyst such as copper (I) chloride or - bromide, with acrylonitrile . The reaction mixture, concentrated by evaporation, is subjected directly to steam distillation to obtain white crystals .Molecular Structure Analysis

The molecular structure of 3,4,5,6-Tetrachloropyridin-2-ol can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for better visualization .Chemical Reactions Analysis

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5,6-Tetrachloropyridin-2-ol can be found on various chemical databases . These properties include its molecular weight, melting point, boiling point, density, and more .Wissenschaftliche Forschungsanwendungen

Comparative Studies and Chemical Properties

- Ultraviolet Studies: 3,4,5,6-Tetrachloropyridin-2-ol predominantly exists in the enol form in methanol, as evidenced by ultraviolet studies comparing it with other polyhalogenopyridinols. These studies provide insights into the tautomeric forms and chemical behavior of such compounds (Iddon, Suschitzky, & Thompson, 1974).

Synthesis and Optimization

- Pesticide Intermediate Production: The synthesis of 3,5,6-Trichloropyridin-2-ol, an intermediate product in pesticide development, involves the hydrolysis of 2,3,5,6-tetrachloropyridine. Optimal conditions for this hydrolysis have been identified, showcasing the importance of this compound in pesticide manufacturing (Xiao Guomin, 2005).

Chemical Reactions and Applications

Arylation Using Suzuki–Miyaura Reactions

Site-selective arylation of 2,3,5,6-tetrachloropyridine, a close relative of 3,4,5,6-Tetrachloropyridin-2-ol, has been achieved using Suzuki–Miyaura reactions. This process allows for the selective synthesis of various arylated pyridines, indicating the compound's versatility in organic synthesis (Reimann et al., 2015).

Fluorescent Properties in Organic Chemistry

The creation of fluorescent 2,3,5,6-tetraalkynylpyridines through reactions of 2,3,5,6-tetrachloropyridines demonstrates the potential for these compounds in developing materials with unique optical properties. This application is significant in fields requiring fluorescent materials (Ehlers et al., 2014).

Solubility and Physical Properties

- Solubility in Supercritical CO2: The solubility of 2,3,5,6-Tetrachloropyridine in supercritical carbon dioxide has been measured and correlated with various models. This research is crucial for understanding the physical properties and potential applications in various industrial processes, such as solvent extraction (Cui Hong-you et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future directions of 3,4,5,6-Tetrachloropyridin-2-ol research could involve further exploration of its synthesis, reactions, and potential applications . For instance, it could be used as a building block in the synthesis of various active substances, particularly for producing insecticides, herbicides, and fungicides .

Eigenschaften

IUPAC Name |

3,4,5,6-tetrachloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBJKNPWSJPKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501357 | |

| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5,6-Tetrachloropyridin-2-ol | |

CAS RN |

17368-22-8 | |

| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)

![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)